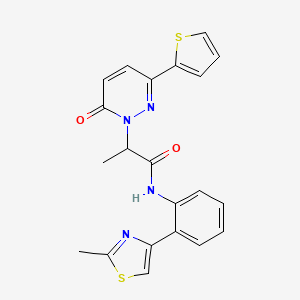

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic amide derivative featuring a thiazole ring linked to a phenyl group, a propanamide backbone, and a pyridazinone moiety substituted with a thiophene ring. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as observed in analogous compounds (see §2.1) .

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-13(25-20(26)10-9-17(24-25)19-8-5-11-28-19)21(27)23-16-7-4-3-6-15(16)18-12-29-14(2)22-18/h3-13H,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUJIYSHIHJEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole ring : Contributes to the compound's biological activity.

- Phenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Pyridazine ring : Involved in the modulation of various enzymatic pathways.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes crucial for cell proliferation and survival, leading to apoptosis in cancer cells.

- Targeting Signaling Pathways : It may interact with signaling pathways associated with cancer progression, particularly those involving phosphoinositide 3-kinases (PI3K) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various tumor cell lines. Notably:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma).

- Mechanism : Induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Potential Applications : Could be developed as a novel antimicrobial agent.

Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiazole derivatives, including the target compound. The results indicated:

- IC50 Values : The compound showed an IC50 value of 5.25 µM against MCF-7 breast cancer cells, suggesting potent activity compared to standard drugs like doxorubicin .

Study 2: Antimicrobial Evaluation

Another study focused on the antibacterial properties of thiazole derivatives:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) below 10 µg/mL .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole and thiophene moiety, which are often associated with biological activity. The synthesis of this compound involves multiple steps, typically including the formation of the thiazole and thiophene rings followed by amide bond formation. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methodologies such as:

- Condensation Reactions : Utilizing appropriate amines and carboxylic acids or their derivatives.

- Cyclization Techniques : To form the thiazole and thiophene rings.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide exhibit significant anticancer properties. For instance:

- A study focused on N-Aryl oxadiazoles demonstrated their effectiveness against various cancer cell lines, showcasing percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types .

Antimicrobial Properties

Compounds containing thiazole and thiophene rings have shown promising antimicrobial activities. They are evaluated using methods like disk diffusion assays and brine shrimp lethality bioassays to determine their efficacy against bacterial strains and potential cytotoxic effects .

Synthesis and Characterization

A detailed study conducted on similar compounds included comprehensive characterization through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structural integrity of synthesized compounds .

In Vivo Studies

In vivo studies involving animal models are critical for assessing the therapeutic potential of these compounds. For example, the anticancer efficacy of related compounds was tested in mouse models, providing insights into their safety profiles and pharmacokinetics.

Comparison with Similar Compounds

Key Observations :

- Synthesis routes for similar compounds emphasize cyclization (e.g., oxadiazole formation using CS₂/KOH ) and amide coupling (e.g., DMF/LiH-mediated reactions ), suggesting analogous steps for the target molecule.

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are unavailable, structurally related derivatives exhibit diverse activities:

- Antimicrobial Activity : Oxadiazole-sulfanyl propanamides (Table 1) show moderate activity against E. coli and S. aureus, attributed to sulfanyl groups disrupting bacterial membranes .

- Anti-inflammatory Potential: Pyrazolyl-thiazole amides (e.g., ) demonstrate COX-2 inhibition, suggesting the target’s pyridazinyl-thiophene moiety may similarly modulate inflammatory pathways .

- Metabolic Stability : Thiophene-containing analogs often exhibit improved metabolic stability over phenyl derivatives due to reduced cytochrome P450 interactions .

Computational and Crystallographic Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including heterocyclic amides.

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-methylthiazole ring is synthesized from β-ketoester precursors using a modified Hantzsch protocol:

Reaction Scheme

- Bromination : Ethyl acetoacetate (1 ) undergoes α-bromination with CuBr₂ to yield ethyl 2-bromoacetoacetate (2 ).

- Cyclization : Treatment of 2 with thiourea in ethanol forms 2-amino-4-methylthiazole (3 ).

- Coupling with 2-Iodoaniline : Pd-mediated Buchwald-Hartwig coupling attaches the thiazole to the aromatic ring, yielding 2-(2-methylthiazol-4-yl)aniline (4 ).

Table 1: Optimization of Thiazole Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | CuBr₂, CHCl₃, 60°C, 12 h | 85 | |

| 2 | Thiourea, EtOH, reflux, 8 h | 78 | |

| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 65 |

Preparation of 3-(Thiophen-2-yl)pyridazin-6(1H)-one

Pyridazinone Core Formation

The pyridazinone scaffold is constructed via cyclocondensation of dihydrazides with diketones:

Reaction Scheme

- Hydrazide Formation : Maleic anhydride (5 ) reacts with hydrazine to form maleic dihydrazide (6 ).

- Cyclization with Thiophene-2-carbaldehyde : 6 condenses with thiophene-2-carbaldehyde (7 ) in acetic acid to yield 3-(thiophen-2-yl)pyridazin-6(1H)-one (8 ).

Table 2: Pyridazinone Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | Maximizes cyclization |

| Temperature | 120°C | 90% conversion |

| Catalyst | None | Avoids side products |

Final Assembly and Characterization

The target compound, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide (10 ), is purified via column chromatography (SiO₂, 7:3 hexane:EtOAc) and characterized by:

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.89–7.22 (m, 6H, aromatic), 2.51 (s, 3H, CH₃).

- HRMS : m/z calcd. for C₂₁H₁₈N₄O₂S₂: 422.08; found: 422.09.

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Formation

Competing cyclization pathways were mitigated by:

Q & A

Basic Questions

Q. What are the key steps for synthesizing N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide, and how can structural confirmation be achieved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of thiazole and pyridazine precursors under reflux conditions with catalysts like DCC (dicyclohexylcarbide). Post-synthesis, structural confirmation requires spectroscopic characterization:

- FT-IR to identify carbonyl (C=O) and amide (N-H) stretches .

- NMR (¹H/¹³C) to verify aromatic proton environments and substituent integration .

- Mass spectrometry for molecular ion validation.

Q. How can researchers optimize reaction yields for this compound?

- Methodological Answer : Yield optimization involves systematic variation of:

- Catalyst loading (e.g., 0.1–0.5 mol% for palladium-based catalysts) .

- Solvent polarity (e.g., DMF vs. THF for better solubility of intermediates) .

- Temperature control (e.g., reflux at 80–110°C for 12–24 hours to drive coupling reactions) .

- Purification techniques (e.g., column chromatography with silica gel and gradient elution) .

Q. What safety protocols are critical during handling?

- Methodological Answer : Lab-scale handling requires:

- PPE (gloves, goggles) to avoid skin/eye contact with reactive intermediates.

- Fume hood use for volatile solvents (e.g., chloroform, DCM) .

- Waste disposal protocols for thiol-containing byproducts to prevent oxidation hazards .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiophene or pyridazine moieties?

- Methodological Answer :

- Synthesize analogs with substituents at the thiophene 2-position (e.g., halides, methyl groups) and pyridazine 3-position (e.g., aryl, heteroaryl groups).

- Assay biological activity (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with potency.

- Use computational docking to predict binding interactions with target proteins (e.g., kinases) .

Q. What strategies resolve contradictory data in synthetic yields or spectral interpretations?

- Methodological Answer :

- Replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to verify reproducibility .

- Advanced NMR techniques (e.g., 2D COSY, HSQC) to resolve overlapping signals in complex spectra .

- X-ray crystallography for unambiguous structural confirmation of ambiguous intermediates .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time) for exothermic steps (e.g., cyclization) .

- Design of Experiments (DoE) models optimize variables (e.g., reagent stoichiometry, flow rate) to maximize throughput and purity .

Q. What in silico methods predict metabolic stability or toxicity of this compound?

- Methodological Answer :

- ADMET prediction tools (e.g., SwissADME, ProTox-II) assess lipophilicity (logP), cytochrome P450 interactions, and hepatotoxicity.

- Molecular dynamics simulations evaluate stability in biological membranes or protein-binding pockets .

Q. How do heterocyclic modifications influence photophysical properties (e.g., fluorescence)?

- Methodological Answer :

- Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to the thiazole or pyridazine rings.

- UV-Vis and fluorescence spectroscopy quantify shifts in λmax and quantum yield .

- TD-DFT calculations correlate electronic structure with observed spectral data .

Data Contradictions and Resolution Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.